molecular formula C7H10Br2N2 B14775831 4,5-Dibromo-1-(t-butyl)-1H-pyraZole

4,5-Dibromo-1-(t-butyl)-1H-pyraZole

Cat. No.: B14775831
M. Wt: 281.98 g/mol
InChI Key: DXGKRHKMNFXUBO-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-(t-butyl)-1H-pyraZole is a heterocyclic organic compound featuring a pyrazole ring substituted with two bromine atoms at positions 4 and 5, and a tert-butyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-(t-butyl)-1H-pyraZole typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-(t-butyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-(t-butyl)-1H-pyraZole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 4,5-diazido-1-(t-butyl)-1H-pyraZole, while a Suzuki coupling reaction could introduce an aryl group at the brominated positions .

Scientific Research Applications

4,5-Dibromo-1-(t-butyl)-1H-pyraZole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(t-butyl)-1H-pyraZole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-1-(t-butyl)-1H-pyraZole is unique due to the presence of both bromine atoms and a tert-butyl group, providing a balance of reactivity and steric hindrance

Properties

Molecular Formula

C7H10Br2N2

Molecular Weight

281.98 g/mol

IUPAC Name

4,5-dibromo-1-tert-butylpyrazole

InChI

InChI=1S/C7H10Br2N2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3

InChI Key

DXGKRHKMNFXUBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)Br

Origin of Product

United States

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